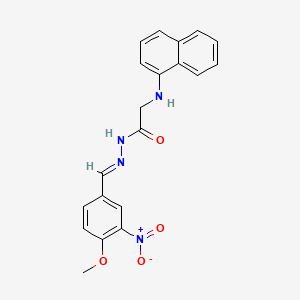![molecular formula C14H19N5O2S B5576030 2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)
2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Radiosynthesis and Herbicide Research
- In a study by Latli and Casida (1995), the synthesis and application of chloroacetanilide herbicides were explored. While not directly about the compound , this research highlights the broader context of similar compounds used in herbicide development and their mode of action (Latli & Casida, 1995).
Molecular Docking and Enzyme Inhibitory Activities
- Virk et al. (2018) conducted research on triazole analogues, demonstrating their potential in inhibiting enzymes like carbonic anhydrase and cholinesterase. This study is relevant as it shows the application of similar triazole compounds in biomedical research (Virk et al., 2018).
Selective Antagonists Development
- Research by Jung et al. (2004) involved the synthesis of thiadiazole derivatives as selective antagonists for human adenosine A3 receptors. This is significant in understanding how similar molecular structures can be tailored for specific receptor targeting (Jung et al., 2004).
Catalytic Hydrogenation in Dye Production
- A study by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, provides insights into the industrial application of related compounds in dye manufacturing (Zhang Qun-feng, 2008).
Antimicrobial and Antitumor Applications
- Bektaş et al. (2010) and Yurttaş et al. (2015) explored the synthesis of triazole derivatives with potential antimicrobial and antitumor activities, illustrating the use of similar structures in pharmaceutical development (Bektaş et al., 2010); (Yurttaş et al., 2015).
Synthesis and Structural Studies
- Research by Kalita and Baruah (2010), Sharma et al. (2018), and MahyavanshiJyotindra et al. (2011) delved into the synthesis and structural elucidation of amide derivatives, providing a foundational understanding of the chemical properties and potential applications of similar compounds (Kalita & Baruah, 2010); (Sharma et al., 2018); (MahyavanshiJyotindra et al., 2011).
Properties
IUPAC Name |
2-[(4-amino-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-9(2)13-17-18-14(19(13)15)22-8-12(20)16-10-4-6-11(21-3)7-5-10/h4-7,9H,8,15H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYQWWYQDPKYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-3-isobutyl-1-methyl-N-[4-(methylthio)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5575950.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5575964.png)
![2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5575971.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5575991.png)
![1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-4-piperidinecarboxamide](/img/structure/B5575996.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide](/img/structure/B5575997.png)

![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)
![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)

![5-[(4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5576035.png)
![{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5576037.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)
![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)
